N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazolopyridazine core substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-5-3-13(4-6-15)10-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRHTDHNNMMEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazolopyridazine intermediate.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the intermediate.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction between the intermediate and thioacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
The pyridin-3-yl group remains stable under mild oxidizing conditions but may undergo ring hydroxylation under strong oxidants like CrO₃.
Reduction Reactions
The acetamide carbonyl group exhibits limited reducibility, while the triazole and pyridazine rings show resistance to conventional reducing agents:
Substitution Reactions
The sulfanyl group acts as a leaving site for nucleophilic substitution, enabling structural diversification:
Nucleophilic Displacement
Electrophilic Aromatic Substitution
The pyridin-3-yl ring undergoes nitration and halogenation at the meta position relative to the nitrogen:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitro-pyridin-3-yl derivative | 70–80% |
| Cl₂, FeCl₃ | CH₂Cl₂, RT | 5-Chloro-pyridin-3-yl derivative | 65–75% |
Cyclization Reactions
The compound participates in intramolecular cyclization under acidic or basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Polyphosphoric acid | 120°C, 4 hours | Fused triazolo[4,3-b]pyridazino[5,6-c]quinoline | 50–60% |
| NaH, DMF | 100°C, 12 hours | Macrocyclic lactam via acetamide cyclization | 30–40% |
Acid/Base Stability
| Condition | Effect |
|---|---|
| 1M HCl, reflux | Hydrolysis of acetamide to carboxylic acid; pyridazine ring remains intact |
| 1M NaOH, 60°C | Degradation of the triazole ring to form pyridazinone derivatives |
Cross-Coupling Reactions
The pyridin-3-yl group facilitates Suzuki-Miyaura coupling in the presence of Pd catalysts:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C | Biaryl derivatives (e.g., 6-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-3-yl) | 60–70% |
Key Insights:
-
The sulfanyl group is the most reactive site, enabling oxidation and nucleophilic substitution.
-
The pyridin-3-yl ring directs electrophilic substitution to the meta position.
-
Stability under acidic/basic conditions is critical for designing derivatives with enhanced pharmacokinetic properties.
Scientific Research Applications
Structural Formula
- IUPAC Name : N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- SMILES Representation :
C1=CC=NC(=C1)C2=CC(=NC(=N2)NCC(F)(F)F)NCC3=CC=C(C=C3)Cl
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated potent activity against glioblastoma cells by inhibiting the AKT signaling pathway, which is crucial for cancer cell survival and proliferation .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinases are critical targets in cancer therapy because they play essential roles in signaling pathways that regulate cell growth and division. Compounds with similar structures have been reported to exhibit low micromolar activity against kinases such as AKT2/PKBβ . This suggests that this compound may hold promise as a therapeutic agent targeting these pathways.
Antimicrobial Activity
The broader class of 1,2,4-triazoles has been recognized for its antimicrobial properties. Studies have documented the efficacy of triazole derivatives against various bacterial strains and fungi . Given the structural similarities of this compound with other triazole compounds, it is plausible that it may exhibit similar antimicrobial activity.
Study on Antitumor Efficacy
In a notable study focusing on the synthesis of triazole derivatives for anticancer applications, researchers synthesized several compounds and tested their efficacy against glioblastoma cell lines. One derivative showed significant inhibition of neurosphere formation in primary patient-derived glioma stem cells while maintaining lower cytotoxicity towards non-cancerous cells . This highlights the potential of triazole-containing compounds like this compound in targeted cancer therapies.
Kinase Activity Profiling
Another investigation into kinase inhibitors revealed that certain triazole derivatives could effectively inhibit multiple kinase activities associated with tumor growth. The study provided insights into structure–activity relationships (SAR), emphasizing how modifications to the triazole framework can enhance inhibitory potency against specific kinases . Such findings could guide future modifications of this compound to optimize its therapeutic profile.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: The compound can interact with cellular receptors, leading to changes in signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Structural Analogues with Triazolopyridazine Cores
N-(4-Acetamidophenyl)-2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Molecular Formula : C₂₁H₁₇ClN₆O₂S
- Key Features :
- Substituted at position 6 with a 4-chlorophenyl group (vs. pyridin-3-yl in the target compound).
- Acetamide nitrogen linked to a 4-acetamidophenyl group (introduces an additional hydrogen-bonding site).
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
- Molecular Formula: Not explicitly provided, but structurally analogous.
- Key Features :
- Position 6 substituted with 4-methylphenyl (electron-donating methyl group vs. pyridin-3-yl’s aromatic heterocycle).
- Unsubstituted acetamide nitrogen (simpler structure with reduced steric hindrance).
- Implications : The methyl group may increase lipophilicity, while the absence of a bulky N-substituent could improve binding to flat enzymatic pockets .
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Molecular Formula : C₂₃H₂₂N₄O₂S (calculated).
- Key Features :
- 3-Methyl group on the triazolo ring (enhances steric stability).
- 4-Ethoxyphenyl in the acetamide moiety (ethoxy group introduces electron-donating and solubility-modifying effects).
- Implications : The ethoxy group may balance lipophilicity and solubility, while the 3-methyl group could stabilize the triazolo core .
Functional Group Variations
Sulfanyl vs. Sulfonamide Linkages
- The target compound’s sulfanyl (thioether) linkage contrasts with sulfonamide derivatives (e.g., N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide).
- Higher polarity due to the SO₂NH group.
- Sulfanyl Acetamides: Reduced polarity may favor blood-brain barrier penetration but limit aqueous solubility .
Pyridin-3-yl vs. Phenyl Substitutions
- The pyridin-3-yl group in the target compound offers a nitrogen heterocycle capable of π-π stacking and hydrogen bonding, unlike phenyl or methylphenyl substituents in analogs. This may enhance interactions with biological targets like kinase ATP-binding sites .
Data Table: Comparative Structural and Physicochemical Properties
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chlorophenyl group, a pyridazinyl moiety, and a triazole ring. This structural diversity contributes to its varied biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key areas of focus include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Antitubercular Properties : It has been assessed for activity against Mycobacterium tuberculosis.
- Cytotoxic Effects : Studies have indicated potential anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the triazole and pyridazine rings possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | P. aeruginosa | 12 |
Antitubercular Activity
The compound's potential as an antitubercular agent was highlighted in studies where it exhibited inhibitory concentrations against Mycobacterium tuberculosis.
Table 2: Antitubercular Activity Data
| Compound Name | IC50 (µM) | IC90 (µM) | Reference |
|---|---|---|---|
| N-[(4-chlorophenyl)methyl]-2-{...} | 1.35 | 3.73 | |
| Compound D | 2.18 | 4.00 |
Cytotoxicity Studies
Cytotoxicity assessments were performed on human cell lines (e.g., HEK-293). The compound showed low toxicity levels, indicating its potential for therapeutic applications without significant adverse effects on normal cells.
Table 3: Cytotoxicity Results
| Compound Name | Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| N-[(4-chlorophenyl)methyl]-2-{...} | HEK-293 | >40 | Low |
| Compound E | A549 | 8.107 | Moderate |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary docking studies suggest interactions with specific enzymes and pathways involved in microbial resistance and cancer proliferation.
Case Studies
Several case studies have documented the efficacy of this compound in vitro and in vivo:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures significantly inhibited the growth of resistant bacterial strains.
- Antitubercular Study : A series of compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with several showing promising results comparable to first-line therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
